3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride
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Overview
Description
3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, an aminoethyl group, and an aminoacetate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride typically involves the reaction of indole derivatives with aminoethyl and aminoacetate groups. One common method includes the reaction of indole-5-carboxylic acid with 2-aminoethanol to form the intermediate compound, which is then reacted with glycine ethyl ester hydrochloride to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and indole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives.
Scientific Research Applications
3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride is widely used in scientific research, including:
Chemistry: As a precursor in the synthesis of various indole derivatives.
Biology: In studies related to neurotransmitter activity and receptor binding.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to receptor sites and altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2-aminoethyl indole derivatives: Compounds with similar structures but different functional groups.
Aminoacetate derivatives: Compounds with variations in the aminoacetate moiety.
Uniqueness
3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride is unique due to its specific combination of indole, aminoethyl, and aminoacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-5-yl] 2-aminoacetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.2ClH/c13-4-3-8-7-15-11-2-1-9(5-10(8)11)17-12(16)6-14;;/h1-2,5,7,15H,3-4,6,13-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLVTKCIOPEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(=O)CN)C(=CN2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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